molecular formula C16H16N2O B2985829 (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 954254-18-3

(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2985829
CAS No.: 954254-18-3
M. Wt: 252.317
InChI Key: NATOIMZOTSZUKN-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic compound featuring a dihydroisoquinoline scaffold linked to a 4-aminophenyl group via a methanone bridge. This structural motif is prevalent in medicinal chemistry due to its versatility in targeting neurological and oncological pathways.

Properties

IUPAC Name

(4-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATOIMZOTSZUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminophenyl group can form hydrogen bonds with active site residues, while the dihydroisoquinolinyl group can engage in hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Key structural analogs differ in substituents on the phenyl ring and dihydroisoquinoline moiety, which significantly influence target selectivity and potency:

Compound Name Phenyl Substituent Dihydroisoquinoline Substituent Biological Activity Reference
(4-Aminophenyl)(3,4-dihydroisoquinolin-2-yl)methanone 4-Amino None Hypothesized NMDA/BChE modulation (by analogy) -
CIQ (3-Chlorophenyl analog) 3-Chloro 6,7-Dimethoxy, 4-methoxyphenoxy Potentiates GluN2C/D-containing NMDA receptors
Compound 9 (BChE inhibitor) Pyrrolidin-1-yl None Selective BChE inhibition (IC₅₀ = 1.2 µM)
TQ9 (Cytotoxic agent) 3,4-Dimethoxy None Tumor-specific cytotoxicity (TS = 12.5)
Compound 156 () 3-Chloro 6,7-Dimethoxy, 4-methoxystyryl NMDA receptor potentiation (SAR study)

Key Findings :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance NMDA receptor binding (CIQ, Compound 156) by optimizing hydrophobic interactions in receptor pockets .
  • Amino Groups (4-Aminophenyl): May improve solubility and enable hydrogen bonding, but direct activity data for the target compound remains unexplored.
  • Bulkier Substituents (e.g., 3,4-Dimethoxy) : Increase cytotoxicity (TQ9) by promoting autophagy in cancer cells .
Physicochemical Properties

Comparative physicochemical data highlight trade-offs between lipophilicity and bioavailability:

Compound Name Molecular Weight logP logSw (Solubility) Hydrogen Bond Acceptors Reference
(4-Aminophenyl)(dihydroisoquinolinyl)methanone ~267.3 (calc.) ~2.5 ~-3.5 3 -
(3-Chlorophenyl)(dihydroisoquinolinyl)methanone 271.74 3.55 -3.77 2
Morpholino analog (CAS 349118-99-6) 246.30 2.1 -4.0 3

Insights :

  • The 4-aminophenyl derivative’s lower logP (~2.5 vs. 3.55 for chloro analog) suggests improved aqueous solubility, critical for CNS penetration .
  • Higher logSw values correlate with better solubility, but all analogs remain poorly soluble, necessitating formulation optimization.

Biological Activity

(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, a compound with the CAS number 954254-18-3, belongs to the class of isoquinoline derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
IUPAC NameThis compound
InChI KeyHDPFTSHHCXRBFF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound's aminophenyl group can form hydrogen bonds with active site residues of enzymes and receptors, while the dihydroisoquinolinyl group engages in hydrophobic interactions. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Antifungal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties. A study evaluated various isoquinoline derivatives against seven phytopathogenic fungi, revealing that many derivatives had linear growth inhibitory rates exceeding 70% at a concentration of 50 μg/mL.

CompoundLinear Growth Inhibition (%)
156.8
278.4
366.4
478.4

Among these, compound 2 showed the highest antifungal activity against Alternaria alternata and Fusarium oxysporum, indicating that structural modifications can enhance bioactivity .

Anticancer Activity

The compound is also being explored for its potential anticancer properties. Research indicates that isoquinoline derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth in xenograft models .

Case Studies

  • Antifungal Efficacy : A study highlighted the antifungal efficacy of several isoquinoline derivatives, where this compound was tested alongside known antifungals like sanguinarine and chelerythrine. The results indicated that some derivatives exhibited superior activity compared to these established drugs .
  • Anticancer Properties : In vitro studies have shown that isoquinoline derivatives can modulate pathways related to cancer cell survival and proliferation. For example, a derivative structurally related to this compound was found to inhibit the PD-1/PD-L1 pathway, enhancing immune response against cancer cells .

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